molecular formula C8H7ClN2O B3219248 3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1190316-83-6

3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219248
CAS No.: 1190316-83-6
M. Wt: 182.61 g/mol
InChI Key: XBTDAPOGPNACHX-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS: 1190311-73-9) is a heterocyclic compound featuring a fused pyrrole-pyridine core. The molecule is substituted with a chlorine atom at position 3 and a methoxy group at position 5. Pyrrolopyridine derivatives are widely explored in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors .

Properties

IUPAC Name

3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTDAPOGPNACHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258624
Record name 3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-83-6
Record name 3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the pyrrolo[2,3-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically involve the use of palladium catalysts and other reagents in large-scale reactors under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the inhibition of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor growth and metastasis.

Case Study :
A study reported that this compound induced apoptosis in breast cancer 4T1 cells, highlighting its potential as a therapeutic agent in oncology .

Antiviral Properties

This compound has also been investigated for its antiviral effects, particularly against HIV-1. Derivatives of pyrrolo[2,3-c]pyridine have shown inhibitory activity against key viral enzymes, suggesting their potential as antiviral agents.

Research Findings :
In vitro tests indicated low micromolar inhibitory potency against HIV-1 integrase, with reduced cytotoxicity compared to existing antiviral drugs .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It is believed to enhance neuroplasticity through modulation of epigenetic regulators, which could be beneficial in treating neurodegenerative diseases.

Study Insights :
Investigations have shown that compounds related to this structure can increase levels of progranulin (PGRN), a protein associated with neuroprotection .

Industrial Applications

Beyond its medicinal uses, this compound serves as a valuable building block in organic synthesis. Its derivatives are being explored for applications in:

  • Organic Electronics : Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
  • Advanced Materials : Its unique chemical structure makes it suitable for creating novel materials with specific electronic properties.

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Anticancer ActivityInhibits proliferation of cancer cells; induces apoptosisEffective against breast cancer cells
Antiviral PropertiesInhibits HIV-1 integrase; potential for antiviral drug developmentLow micromolar potency against HIV
Neuroprotective EffectsEnhances neuroplasticity; potential treatment for neurodegenerative diseasesIncreases progranulin levels
Industrial UsesBuilding block for organic synthesis; applications in electronicsUsed in organic semiconductors and advanced materials

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of pyrrolopyridine derivatives.

Table 1: Key Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine Cl (C3), OMe (C7) C8H7ClN2O 1190311-73-9 High structural similarity to bioactive scaffolds
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (C5), COOH (C2) C8H5ClN2O2 - 71% synthesis yield; potential intermediate
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine Cl (C3), F (C7) C7H4ClFN2 1190310-61-2 Enhanced lipophilicity; fluorinated drug candidate
3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Cl (C3), Me (C7) C8H7ClN2 1190313-79-1 97% purity; alkyl substitution for metabolic stability
7-Chloro-1H-pyrrolo[2,3-c]pyridine Cl (C7) C7H5ClN2 - Base structure for functionalization

Key Observations:

  • Methoxy vs.
  • Chlorine Position: Chlorine at C3 (vs. C5 or C7) may sterically hinder electrophilic substitution reactions, directing functionalization to other positions .

Biological Activity

Overview

3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused to a pyrrole ring, and its structure suggests possible interactions with various biological targets, including enzymes and receptors relevant to therapeutic applications.

  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 185.62 g/mol
  • CAS Number : 1190316-83-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound can inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation and disrupting signaling pathways involved in cell proliferation and survival .
  • Receptor Modulation : Its structural features may allow it to modulate receptor activity, which is critical for therapeutic efficacy in treating various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds based on the pyrrolo[2,3-c]pyridine scaffold have demonstrated significant antiproliferative effects in various cancer cell lines .
  • Antiviral and Antimicrobial Properties :
    • The compound has been investigated for its potential antiviral and antimicrobial activities. Preliminary data suggest it may inhibit certain viral replication processes and exhibit antibacterial effects against pathogens like Staphylococcus aureus .
  • Neuroprotective Effects :
    • There is emerging evidence supporting the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate pathways involved in neuronal survival is under investigation .

Case Studies

Several studies have focused on the biological activity of similar compounds within the pyrrolo[2,3-c]pyridine class:

StudyFindings
Zhao et al. (2021)Investigated a series of pyrrolo derivatives showing potent inhibition of DYRK1A, with nanomolar-level activity confirmed through enzymatic assays .
Smith et al. (2020)Reported on the anticancer properties of pyrrolo derivatives in HCT116 human colon cancer cells, demonstrating dose-dependent inhibition with IC50 values in the low micromolar range .
Lee et al. (2023)Highlighted the antimicrobial activity of pyrrolo compounds against Gram-positive bacteria, with MIC values comparable to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine

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